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(4-Amino-2-ethylpyrimidin-5-yl)methanol - 876-21-1

(4-Amino-2-ethylpyrimidin-5-yl)methanol

Catalog Number: EVT-3175706
CAS Number: 876-21-1
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Thiamine

Compound Description: Thiamine, also known as vitamin B1, is an essential nutrient involved in carbohydrate metabolism. It plays a crucial role as a cofactor for enzymes involved in energy production and nerve function. []

Relevance: Research indicates that thiamine can act as a precursor for the formation of (4-amino-2-methylpyrimidin-5-yl)methanol through Maillard-type reactions. These reactions involve the condensation of amino acids or peptides with reducing sugars, leading to the formation of complex flavor compounds. Notably, increasing the thiamine concentration during the Maillard reaction leads to a significant increase in kokumi activity, a taste sensation associated with richness, mouthfulness, and complexity. [] The structural similarity between thiamine and (4-amino-2-methylpyrimidin-5-yl)methanol, particularly the shared pyrimidine ring system, highlights their close relationship. [] Replacing the methyl group at the 2-position of the pyrimidine ring in (4-amino-2-methylpyrimidin-5-yl)methanol with an ethyl group results in the target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol.

4-Methyl-5-thiazoleethanol

Compound Description: 4-Methyl-5-thiazoleethanol is a volatile compound that contributes to the aroma profile of various foods and beverages. It's characterized by its distinctive sulfur-containing heterocyclic thiazole ring. []

Relevance: This compound has been identified alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine as a marker molecule in reaction mixtures exhibiting elevated kokumi activity. [] While its exact contribution to taste enhancement remains under investigation, its presence suggests a potential role in modulating flavor perception, possibly in synergy with other thiamine-derived compounds.

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine

Compound Description: This compound represents a cysteine derivative conjugated to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety through a thioether linkage. It's noteworthy for its confirmed influence on kokumi taste activity. []

Relevance: Sensory studies have established that S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine exhibits a taste threshold concentration between 35 and 120 µmol/L, indicating its potent kokumi-enhancing properties. [] This compound serves as a prime example of how structural modifications to (4-amino-2-methylpyrimidin-5-yl)methanol can lead to derivatives with distinct sensory attributes. The target compound, (4-amino-2-ethylpyrimidin-5-yl)methanol, shares the same core structure but with an ethyl group replacing the methyl substituent at the 2-position of the pyrimidine ring.

N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide

Compound Description: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)formamide is a formamide derivative of (4-amino-2-methylpyrimidin-5-yl)methanol. []

Relevance: It is found in reaction mixtures alongside (4-amino-2-methylpyrimidin-5-yl)methanol and thiamine that exhibit higher kokumi activity. [] The presence of the formamide group instead of the hydroxyl group distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one

Compound Description: This compound is characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl moiety linked to a 5-hydroxypentan-2-one unit through a thioether bond. []

Relevance: It has been identified as a taste modulator with a taste threshold concentration ranging from 35 to 120 µmol/L, demonstrating its significant impact on kokumi taste. [] It shares a structural resemblance with (4-amino-2-ethylpyrimidin-5-yl)methanol, highlighting the significance of the pyrimidine and thioether moieties in influencing taste perception.

2-Methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine

Compound Description: This compound is notable for its furan ring linked to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol via a thioether bridge. []

Relevance: Identified as a potent taste modulator, it exhibits a taste threshold concentration between 35 and 120 µmol/L, contributing significantly to the kokumi taste profile. [] The presence of the furan ring and the thioether linkage distinguishes it from (4-amino-2-ethylpyrimidin-5-yl)methanol.

S-((4-Amino-2-methylpyrimidin-5-yl)methyl)-L-cysteinylglycine

Compound Description: This dipeptide represents a derivative of S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine, incorporating an additional glycine residue. []

Relevance: It's recognized for its taste-modulating properties, with a taste threshold concentration falling between 35 and 880 µmol/L. [] This compound demonstrates how extending the peptide chain linked to the (4-amino-2-methylpyrimidin-5-yl)methyl moiety can fine-tune its taste-enhancing effects.

(S)-3-((((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)methyl)piperazine-2,5-dione

Compound Description: Characterized by a (4-amino-2-methylpyrimidin-5-yl)methyl group attached to a piperazine-2,5-dione moiety through a thiomethyl bridge, this compound displays notable taste-modulating activity. []

Relevance: This compound exhibits a taste threshold concentration between 35 and 880 µmol/L, highlighting its contribution to kokumi taste enhancement. [] The presence of the piperazine-2,5-dione ring system and the thiomethyl linker differentiates it from (4-amino-2-ethylpyrimidin-5-yl)methanol.

3-(((4-Amino-2-methylpyrimidin-5-yl)methyl)thio)pentan-2-one

Compound Description: This compound closely resembles 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one but lacks the hydroxyl group at the 5-position of the pentan-2-one unit. []

Relevance: Similar to its hydroxyl-containing counterpart, this compound exhibits a taste threshold concentration between 35 and 880 µmol/L, indicating its contribution to kokumi taste. []

5-(((Furan-2-ylmethyl)thio)methyl)-2-methylpyrimidin-4-amine

Compound Description: Distinguished by a furan ring connected to the pyrimidine ring system of (4-amino-2-methylpyrimidin-5-yl)methanol through a thiomethyl linkage, this compound exhibits notable taste-modifying properties. []

Relevance: With a taste threshold concentration ranging from 35 to 880 µmol/L, it plays a significant role in enhancing kokumi taste. [] The presence of the furan ring and the thiomethyl linker distinguishes it structurally from (4-amino-2-ethylpyrimidin-5-yl)methanol.

(4-Amino-2-methylpyrimidin-5-yl)methanethiol

Compound Description: This compound represents the thiol analogue of (4-amino-2-methylpyrimidin-5-yl)methanol, possessing a sulfhydryl group (-SH) instead of a hydroxyl group (-OH). []

Relevance: It is one of the thiamine-derived taste modulators with a taste threshold concentration between 35 and 880 µmol/L. [] The thiol group in place of the hydroxyl group in (4-amino-2-ethylpyrimidin-5-yl)methanol distinguishes the two compounds.

2-Methyl-5-((methylthio)methyl)pyrimidin-4-amine

Compound Description: This compound shares the core structure of (4-amino-2-methylpyrimidin-5-yl)methanol but features a methylthio group (-SCH3) attached to the methylene bridge. []

Relevance: It is identified as a taste modulator exhibiting a taste threshold concentration within the range of 35 to 880 µmol/L, contributing significantly to the perception of kokumi taste. []

1-(4-Amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea hydrochloride (ACNU)

Compound Description: ACNU is a water-soluble nitrosourea compound with potent antitumor activity. [, ] It functions as an alkylating agent, interfering with DNA replication and inducing cell death in rapidly dividing cancer cells. [, ]

Relevance: ACNU shares a significant structural similarity with (4-amino-2-ethylpyrimidin-5-yl)methanol, particularly the (4-amino-2-methylpyrimidin-5-yl)methyl moiety. [, ] This shared substructure suggests a potential for analogous synthetic approaches and highlights the versatility of this chemical scaffold in medicinal chemistry. ACNU exhibits strong efficacy against murine L1210 leukemia but is associated with delayed hematological toxicity. []

2-[3-(2-Chloroethyl)-3-nitrosoureido]-D-glucopyranose (Chlorozotocin)

Compound Description: Chlorozotocin is another nitrosourea-based antitumor agent known for its alkylating properties. [] Unlike ACNU, chlorozotocin exhibits reduced myelotoxicity at therapeutic doses, attributed to the presence of the glucose carrier in its structure. []

Relevance: Although structurally distinct from ACNU and the target compound, chlorozotocin is discussed in the context of its comparative biological and biochemical properties with ACNU. [] The study highlights the impact of structural variations on the pharmacological profile of nitrosourea-based anticancer agents. This comparative analysis provides valuable insights into structure-activity relationships within this class of compounds.

Synthesis Analysis

The synthesis of (4-Amino-2-ethylpyrimidin-5-yl)methanol typically involves the reaction of 2-ethylpyrimidine with formaldehyde and ammonia. The process can be summarized in the following steps:

  1. Formation of Intermediate: The reaction begins with 2-ethylpyrimidine being treated with formaldehyde in the presence of ammonia, leading to the formation of an intermediate compound.
  2. Reduction: This intermediate is subsequently reduced, often using reducing agents such as sodium borohydride or lithium aluminum hydride, to yield (4-Amino-2-ethylpyrimidin-5-yl)methanol.
  3. Reaction Conditions: Typical reaction conditions may include heating under reflux for several hours, followed by cooling and purification steps such as crystallization or chromatography to isolate the desired product .
Molecular Structure Analysis

The molecular structure of (4-Amino-2-ethylpyrimidin-5-yl)methanol can be described as follows:

  • Pyrimidine Ring: The core structure is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
  • Functional Groups: The compound has an amino group (-NH2) at position 4 and a hydroxymethyl group (-CH2OH) at position 5.
  • 3D Structure: The spatial arrangement allows for hydrogen bonding due to the presence of both the amino and hydroxymethyl groups, which can influence its reactivity and interaction with biological targets.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, providing data on chemical shifts and functional group vibrations .

Chemical Reactions Analysis

(4-Amino-2-ethylpyrimidin-5-yl)methanol can participate in several chemical reactions:

  1. Oxidation: The hydroxyl group may be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  2. Reduction: The amino group can undergo further reduction to yield various amines.
  3. Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are influenced by reaction conditions such as temperature, solvent choice, and the presence of catalysts .

Mechanism of Action

The mechanism of action for (4-Amino-2-ethylpyrimidin-5-yl)methanol primarily involves its interaction with specific enzymes related to thiamine metabolism:

  1. Target Enzymes: It acts on thiaminase-2 and hydroxymethylpyrimidine/phosphomethylpyrimidine kinase.
  2. Mode of Action: The compound catalyzes hydrolysis reactions at the C5’ position of thiamine derivatives, impacting thiamine utilization in biological systems.
  3. Biochemical Pathways: Its effects are significant in pathways related to energy metabolism, particularly in carbohydrate metabolism where thiamine plays a crucial role.

Pharmacokinetics studies indicate that this compound has high gastrointestinal absorption, suggesting potential therapeutic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Amino-2-ethylpyrimidin-5-yl)methanol include:

  • Appearance: Typically presented as a white crystalline solid.
  • Melting Point: Reported melting points vary but are generally around 100–102 °C.
  • Solubility: Soluble in polar solvents like water and methanol due to its hydrophilic functional groups.

Additional analyses such as IR spectroscopy reveal characteristic absorption bands corresponding to -OH stretching (around 3200–3400 cm1^{-1}) and -NH stretching (around 3300 cm1^{-1}) which confirm the presence of functional groups .

Applications

(4-Amino-2-ethylpyrimidin-5-yl)methanol has several notable applications:

  1. Chemical Synthesis: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
  2. Pharmaceutical Development: Investigated for potential therapeutic effects, particularly in developing new drugs targeting metabolic pathways involving thiamine.
  3. Industrial Use: May find applications in producing specialty chemicals and materials due to its unique structural features.

Research continues into optimizing its synthesis and exploring its full range of applications across various scientific fields .

Introduction and Structural Significance

(4-Amino-2-ethylpyrimidin-5-yl)methanol represents a structurally modified analog within the class of aminopyrimidine alcohols that serve as critical biosynthetic precursors for thiamine (vitamin B₁) and its cofactor thiamine pyrophosphate (TPP). This molecule shares the core pyrimidine scaffold characteristic of natural intermediates but features a distinct ethyl substitution at the C-2 position instead of the methyl group found in its biological counterpart, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). The hydroxymethyl group at the C-5 position and the amino group at C-4 are conserved structural elements essential for participation in phosphorylation reactions and downstream coupling processes leading to thiamine formation. This deliberate alkyl chain extension provides a valuable tool for probing the steric and electronic constraints operative within enzymatic active sites during vitamin B₁ biosynthesis and cofactor assembly [1] [7]. Studying such analogs offers crucial insights into the structure-activity relationships governing pyrimidine-derived cofactor biogenesis and potential avenues for metabolic intervention or pathway engineering.

Position within Pyrimidine-Derived Vitamin B₁ Biosynthetic Intermediates

In the canonical thiamine biosynthetic pathway, the pyrimidine moiety undergoes sequential enzymatic modifications starting from earlier precursors. The immediate natural precursor to the key intermediate HMP-PP (hydroxymethyl pyrimidine pyrophosphate) is 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P). (4-Amino-2-ethylpyrimidin-5-yl)methanol, by structural analogy, corresponds to an alkyl-modified version of HMP, the unphosphorylated alcohol form. Its biosynthesis in vivo is unlikely under natural conditions due to enzymatic specificity. Consequently, its study relies on chemical synthesis.

Synthetic routes to such analogs often parallel established methods for HMP derivatives. A representative approach involves:

  • Synthesis of a 4-amino-2-ethylpyrimidine-5-carbonitrile precursor via condensation reactions.
  • Selective reduction of the nitrile group to an aldehyde (4-amino-2-ethylpyrimidine-5-carbaldehyde).
  • Further reduction of the aldehyde to yield the primary alcohol, (4-Amino-2-ethylpyrimidin-5-yl)methanol [7].

This synthetic sequence mirrors the pathway used to generate the natural HMP scaffold (4-amino-2-methyl-pyrimidin-5-yl)methanol [7] [8]. The ethyl variant's behavior in in vitro enzymatic assays, particularly those involving phosphorylation by kinases or coupling with the thiazole moiety (HET-P/HET-PP), reveals its potential as a substrate, inhibitor, or non-participant in the vitamin B₁ pathway, thereby illuminating enzymatic selectivity.

Table 1: Physicochemical Comparison of HMP and Its Ethyl Analog

Property4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)(4-Amino-2-ethylpyrimidin-5-yl)methanol
Chemical FormulaC₆H₉N₃OC₇H₁₁N₃O
Molecular Weight139.16 g/mol153.18 g/mol
Core Structure2-Methylpyrimidine2-Ethylpyrimidine
Key Functional Groups-NH₂ (C4), -CH₂OH (C5)-NH₂ (C4), -CH₂OH (C5)
Melting Point~198 °C [8]Not Reported (presumed similar)
Water SolubilityModerate (Polar, H-bonding capable) [2]Expected similar or slightly lower
logP (Predicted)~ -0.3 [8]Higher (Due to ethyl group hydrophobicity)

Analogous Relationship to 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine (HMP) in Thiamine Biogenesis

HMP and its phosphorylated derivatives (HMP-P, HMP-PP) are universally recognized as the pyrimidine precursors in thiamine biosynthesis across bacteria, yeasts, plants, and algae, albeit with organism-specific upstream pathways [1].

  • Bacterial Pathways: In bacteria like E. coli, HMP-P is derived from the purine biosynthetic intermediate 5-aminoimidazole ribotide (AIR) via a complex radical SAM (S-adenosylmethionine) enzyme-catalyzed rearrangement (ThiC). This transformation involves significant molecular reorganization, and the exact mechanism remains under investigation [1] [3] [4].
  • Yeast Pathways: In Saccharomyces cerevisiae (Baker's yeast), HMP-P biosynthesis diverges, utilizing metabolites derived from histidine and pyridoxine (vitamin B₆) as precursors. Radical SAM enzymes are also implicated here, though the specific steps and intermediates are less defined than in bacteria [1] [7] [8].
  • Plants: Higher plants generally follow a bacterial-like pathway for HMP-P synthesis, while algae often scavenge thiamine and precursors like HMP from their environment [1] [2].

(4-Amino-2-ethylpyrimidin-5-yl)methanol serves as a direct structural analog of HMP, differing solely by the ethyl substituent replacing the methyl group on the pyrimidine ring. This modification probes the specificity of the enzymes acting downstream of HMP formation, particularly:

  • Kinases: Enzymes responsible for phosphorylating HMP to HMP-P and subsequently to HMP-PP. The ethyl group introduces steric bulk near the phosphorylation site (hydroxymethyl group), potentially hindering recognition or catalysis.
  • Coupling Enzymes (e.g., Thiamine Phosphate Synthase): The enzyme catalyzing the condensation of HMP-PP with the thiazole phosphate HET-P (4-methyl-5-(2-hydroxyethyl)thiazole phosphate) to form thiamine monophosphate (TMP). The active site pocket accommodating the pyrimidine ring might be sensitive to the increased size of the ethyl group, potentially disrupting the precise alignment needed for C-C bond formation between the pyrimidine and thiazole moieties [1].

Table 2: Role of Pyrimidine Intermediates and Analogs in TPP Biogenesis

Organism TypeNatural Pyrimidine Precursor (HMP-P)Source of HMP-PPotential Impact of Ethyl Analog
Bacteria4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphateRadical SAM enzyme (ThiC) conversion of 5-Aminoimidazole RibotideLikely inhibitor or non-substrate for ThiC, kinases, coupling enzyme
Yeast/Fungi4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphateRadical SAM enzymes using Histidine/Pyridoxine metabolitesProbable non-substrate for biosynthesis enzymes; may inhibit kinases
Plants4-Amino-5-hydroxymethyl-2-methylpyrimidine phosphateBacterial-like pathway (ThiC homolog)Potential inhibitor of coupling enzyme or feedback regulation
AlgaeScavenged HMP/HMP-P or intact ThiamineUptake from environmentMay compete with HMP uptake if recognized by transporters

Structural Determinants for Biochemical Functionality

The biochemical functionality of HMP and its analogs within the thiamine pathway is governed by specific structural features, making the ethyl substitution a critical probe:

  • The 4-Amino Group (-NH₂):
  • Essential for Recognition: This group is a key recognition element for enzymes involved in the phosphorylation of HMP (to HMP-P) and potentially for the coupling enzyme (ThiE). It participates in hydrogen bonding within enzyme active sites [1] [7].
  • Impact of Ethyl Group: The ethyl substituent is spatially separated from the 4-amino group and unlikely to directly interfere with its hydrogen-bonding capability. Its primary effect is indirect via altered sterics of the ring.
  • The 5-Hydroxymethyl Group (-CH₂OH):
  • Site of Activation: This group undergoes stepwise phosphorylation (first to HMP-P, then to HMP-PP) to activate the pyrimidine for nucleophilic attack by the thiazole precursor (HET-P) during TMP formation. The hydroxyl group is the chemical handle for these crucial kinase reactions [1].
  • Impact of Ethyl Group: While the ethyl group is not directly attached to the hydroxymethyl carbon, its presence on the adjacent ring carbon (C2) introduces steric bulk in close proximity. This can hinder access of kinases to the hydroxymethyl group or disrupt the precise positioning required for efficient phosphoryl transfer. Molecular modeling studies on related thiamine analogs suggest that substitutions near the active site can significantly alter binding affinities and catalytic efficiency [7].
  • The C-2 Alkyl Substituent (Methyl vs. Ethyl):
  • Steric Constraints in Enzymatic Pockets: The methyl group at C-2 in natural HMP fits within a defined cavity in the active sites of kinases like ThiD and the coupling enzyme ThiE. Replacing the methyl (-CH₃) with an ethyl (-CH₂CH₃) group increases the van der Waals volume and introduces potential steric clashes within these pockets. This can dramatically reduce binding affinity (Km increase) and catalytic turnover (kcat decrease), potentially rendering the analog a poor substrate or an inhibitor [1] [7].
  • Electronic and Conformational Effects: Although primarily steric, the ethyl group might also impart subtle electronic differences to the pyrimidine ring system (inductive effects) and influence ring conformation or the preferred orientation within the active site compared to the natural methyl-substituted substrate. Docking studies on thiamine pyrophosphokinase with thiamine analogs highlight the sensitivity of binding energy (ΔG) to substituent modifications [7].
  • Role in Downstream Metabolism (Potential for Novel Derivatives):While likely impaired in the primary thiamine biosynthesis pathway, (4-Amino-2-ethylpyrimidin-5-yl)methanol could potentially enter secondary metabolic reactions. Analogous to how HMP derivatives participate in Maillard-type reactions during thermal food processing to generate taste-modulating compounds (e.g., kokumi-active heteroalkylpyrimidines like 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine) [6], the ethyl analog might undergo similar reactions with aldehydes, furanones, or sulfur-containing compounds (e.g., cysteine, hydrogen sulfide). This could lead to novel derivatives with distinct sensory or biochemical properties, although this remains speculative without specific experimental data.

Properties

CAS Number

876-21-1

Product Name

(4-Amino-2-ethylpyrimidin-5-yl)methanol

IUPAC Name

(4-amino-2-ethylpyrimidin-5-yl)methanol

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

InChI

InChI=1S/C7H11N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3,11H,2,4H2,1H3,(H2,8,9,10)

InChI Key

FFFWVQIKQQWSPQ-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C(=N1)N)CO

Canonical SMILES

CCC1=NC=C(C(=N1)N)CO

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